3-Fluoro-2,4-dimethylphenylboronic acid
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Overview
Description
3-Fluoro-2,4-dimethylphenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and two methyl groups at the second and fourth positions. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-2,4-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-dimethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2,4-dimethylphenyl bromide using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,4-dimethylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This compound can also participate in other reactions, including oxidation and reduction, though these are less common .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Fluoro-2,4-dimethylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Fluorophenylboronic acid
- 2,4-Dimethylphenylboronic acid
- 4-Fluoro-2,6-dimethylphenylboronic acid
Comparison: 3-Fluoro-2,4-dimethylphenylboronic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications. Compared to phenylboronic acid, the fluorine atom increases the compound’s electrophilicity, while the methyl groups provide steric hindrance, affecting the overall reactivity and selectivity in cross-coupling reactions .
Properties
IUPAC Name |
(3-fluoro-2,4-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMGJPPIHJAPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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